1-(2-chloroethyl)-1H-1,2,4-triazole
Overview
Description
1-(2-chloroethyl)-1H-1,2,4-triazole: is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a chloroethyl group attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in various fields, including pharmaceuticals, agriculture, and materials science.
Mechanism of Action
Target of Action
It is known that similar compounds, such as mechlorethamine, target dna . They bind to the N7 nitrogen on the DNA base guanine . This interaction prevents cell duplication, thereby inhibiting the growth of cancer cells .
Mode of Action
1-(2-chloroethyl)-1H-1,2,4-triazole, like other alkylating agents, is believed to work by interfering with the duplication of DNA and the creation of RNA . It binds to DNA, crosslinking two strands and preventing cell duplication . This interaction results in the inhibition of cell growth and division, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
Similar compounds, such as mechlorethamine, are known to cause severe gastrointestinal and bone marrow damage . This suggests that this compound may also affect these pathways, leading to downstream effects such as impaired immune function and potential anemia.
Pharmacokinetics
PCNU has been found to exhibit linear pharmacokinetics following both intravenous and oral administration . The oral bioavailability of the drug was found to be 57.3±12.6% in mice . These findings suggest that this compound may have similar ADME properties.
Result of Action
Similar compounds, such as mechlorethamine, are known to cause severe gastrointestinal and bone marrow damage . This suggests that this compound may also have similar effects at the molecular and cellular level.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, similar compounds, such as tris(2-chloroethyl) phosphate (TCEP), have been found to cause various toxicological effects on organisms, including humans . These effects can be influenced by the concentration of the compound in the environment, as well as other factors such as temperature and pH . Therefore, it is likely that the action of this compound is also influenced by similar environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-chloroethyl)-1H-1,2,4-triazole can be synthesized through several methods. One common approach involves the reaction of 1,2,4-triazole with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is isolated through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-chloroethyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The triazole ring can undergo oxidation to form triazole N-oxides.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Substitution Reactions: Products include azidoethyl triazole, thiocyanatoethyl triazole, and methoxyethyl triazole.
Oxidation Reactions: Products include triazole N-oxides.
Reduction Reactions: Products include aminoethyl triazole and hydroxyethyl triazole.
Scientific Research Applications
1-(2-chloroethyl)-1H-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for triazole-based drugs.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
1-(2-bromoethyl)-1H-1,2,4-triazole: Similar structure but with a bromoethyl group instead of a chloroethyl group.
1-(2-iodoethyl)-1H-1,2,4-triazole: Similar structure but with an iodoethyl group.
1-(2-hydroxyethyl)-1H-1,2,4-triazole: Similar structure but with a hydroxyethyl group.
Uniqueness: 1-(2-chloroethyl)-1H-1,2,4-triazole is unique due to the presence of the chloroethyl group, which imparts distinct reactivity and biological activity compared to its analogs. The chloroethyl group is more reactive in substitution reactions, making it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
1-(2-chloroethyl)-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN3/c5-1-2-8-4-6-3-7-8/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSIYQGXRKNEJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405706 | |
Record name | 1-(2-chloroethyl)-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3236-66-6 | |
Record name | 1-(2-chloroethyl)-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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